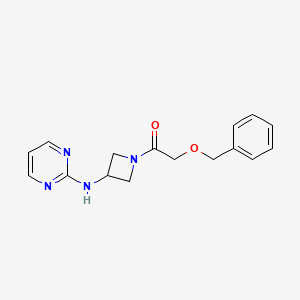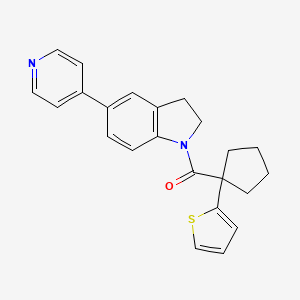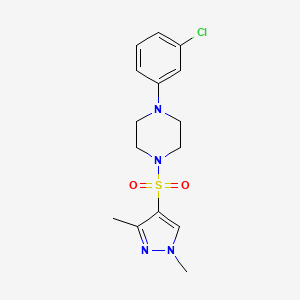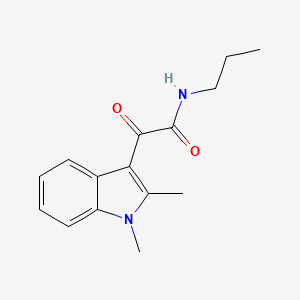![molecular formula C8H15Cl2N3O2 B2785882 (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride CAS No. 2044705-88-4](/img/structure/B2785882.png)
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride, also known as MPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPD is a pyrrolidine derivative that possesses unique chemical properties, making it an attractive target for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is not fully understood, but it is believed to interact with various targets in the body, including enzymes and receptors. This compound has been shown to inhibit the activity of DPP-IV, an enzyme that plays a role in glucose metabolism and insulin secretion. Additionally, this compound has been shown to bind to the adenosine A1 receptor, which is involved in the regulation of blood flow and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of DPP-IV activity, the modulation of adenosine A1 receptor activity, and the enhancement of insulin secretion. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is readily available and relatively inexpensive, making it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in some experiments.
Zukünftige Richtungen
There are several future directions for research on (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride. One area of interest is the development of this compound-based inhibitors of DPP-IV for the treatment of diabetes. Additionally, the use of this compound as a chiral auxiliary in the synthesis of novel bioactive molecules is an area of ongoing research. Finally, the potential neuroprotective effects of this compound make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a synthetic compound with unique chemical properties that make it an attractive target for drug discovery and development. Its potential applications in biomedical research are vast, including its use as a chiral auxiliary in asymmetric synthesis, the development of novel bioactive molecules, and the treatment of various diseases. While there are limitations to using this compound in lab experiments, its high purity and stability make it a valuable tool for scientific research. Ongoing research on this compound will undoubtedly lead to new discoveries and advancements in the field of biomedical research.
Synthesemethoden
The synthesis of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride involves the reaction of pyrrolidine with 1-methyl-1H-pyrazole-4-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained as a white crystalline powder, which is then purified by recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been extensively studied for its potential applications in biomedical research. One of the main areas of interest is its use as a chiral auxiliary in asymmetric synthesis. This compound has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and natural products. Additionally, this compound has been used as a building block for the synthesis of novel bioactive molecules, such as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV).
Eigenschaften
IUPAC Name |
(3R,4R)-4-(1-methylpyrazol-4-yl)oxypyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(2-10-11)13-8-4-9-3-7(8)12;;/h2,5,7-9,12H,3-4H2,1H3;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDMBWYVBXVEL-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2CNCC2O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2CNC[C@H]2O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2785802.png)
![4-methyl-4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2785803.png)



![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2785810.png)





![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-isopentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2785819.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2785820.png)
![5-bromo-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2785822.png)